3,5,5-Trimethyl-4-[(3-methyloxiran-2-yl)methylidene]cyclohex-2-en-1-one
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Overview
Description
3,5,5-Trimethyl-4-[(3-methyloxiran-2-yl)methylidene]cyclohex-2-en-1-one: is an organic compound with a complex structure that includes a cyclohexenone ring substituted with a methyloxirane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-Trimethyl-4-[(3-methyloxiran-2-yl)methylidene]cyclohex-2-en-1-one typically involves multiple steps:
Formation of the Cyclohexenone Ring: The cyclohexenone ring can be synthesized through the aldol condensation of acetone with a suitable aldehyde, followed by cyclization.
Introduction of the Methyloxirane Group: The methyloxirane group can be introduced via an epoxidation reaction using a peracid such as m-chloroperbenzoic acid (mCPBA) on an appropriate alkene precursor.
Final Assembly: The final step involves the coupling of the methyloxirane group with the cyclohexenone ring under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyloxirane group, leading to the formation of diols or other oxidized products.
Reduction: Reduction reactions can target the carbonyl group in the cyclohexenone ring, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyloxirane group, where nucleophiles can open the epoxide ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions to open the epoxide ring.
Major Products
Oxidation: Diols or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 3,5,5-Trimethyl-4-[(3-methyloxiran-2-yl)methylidene]cyclohex-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to fully understand its biological effects.
Industry
In the materials science field, this compound can be used in the synthesis of polymers or as a precursor for the development of new materials with specific properties. Its reactivity and structural features make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3,5,5-Trimethyl-4-[(3-methyloxiran-2-yl)methylidene]cyclohex-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one, 3,5,5-trimethyl-4-(3-oxobutyl): This compound shares a similar cyclohexenone core but differs in the substituent groups.
2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl): Another structurally related compound with a hydroxy group and a different substituent pattern.
Uniqueness
The presence of the methyloxirane group in 3,5,5-Trimethyl-4-[(3-methyloxiran-2-yl)methylidene]cyclohex-2-en-1-one distinguishes it from other similar compounds
Properties
CAS No. |
80945-22-8 |
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Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3,5,5-trimethyl-4-[(3-methyloxiran-2-yl)methylidene]cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H18O2/c1-8-5-10(14)7-13(3,4)11(8)6-12-9(2)15-12/h5-6,9,12H,7H2,1-4H3 |
InChI Key |
PRIYMDVITBTJRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(O1)C=C2C(=CC(=O)CC2(C)C)C |
Origin of Product |
United States |
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